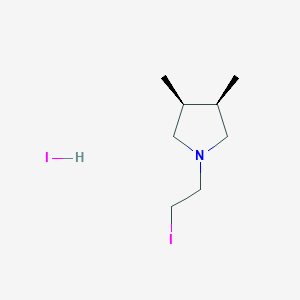
4-(Thiophen-2-ylmethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-2-ylmethoxy)benzoic acid is a chemical compound with the CAS Number: 443345-85-5 . It has a molecular weight of 234.28 and its IUPAC name is 4-(2-thienylmethoxy)benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Thiophen-2-ylmethoxy)benzoic acid is 1S/C12H10O3S/c13-12(14)9-3-5-10(6-4-9)15-8-11-2-1-7-16-11/h1-7H,8H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(Thiophen-2-ylmethoxy)benzoic acid is a powder at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Thiophen-2-ylmethoxy)benzoic acid, focusing on six unique fields:
Pharmaceutical Research
4-(Thiophen-2-ylmethoxy)benzoic acid: is utilized in pharmaceutical research as a reference standard for testing and validation purposes . Its unique structure allows it to be a potential candidate for drug development, particularly in the synthesis of new therapeutic agents targeting various diseases.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential biological activities. The presence of the thiophene ring, a sulfur-containing heterocycle, is known to impart significant pharmacological properties, making it a valuable scaffold for designing drugs with anti-inflammatory, anti-cancer, and antimicrobial activities .
Organic Synthesis
4-(Thiophen-2-ylmethoxy)benzoic acid: serves as an intermediate in organic synthesis. It is used to create more complex molecules through various chemical reactions, such as esterification and amidation. This makes it a crucial building block in the synthesis of novel organic compounds for research and industrial applications .
Material Science
In material science, this compound is investigated for its potential use in the development of new materials with unique properties. The thiophene moiety can contribute to the creation of conductive polymers and other advanced materials that have applications in electronics and photonics .
Environmental Chemistry
Research in environmental chemistry explores the use of 4-(Thiophen-2-ylmethoxy)benzoic acid in the development of green chemistry processes. Its synthesis and applications are studied to minimize environmental impact, focusing on sustainable and eco-friendly chemical practices .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard for calibration and validation of analytical methods. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure accuracy and precision in chemical analysis .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-(Thiophen-2-ylmethoxy)benzoic acid are not available in the retrieved data, it’s worth noting that compounds of this nature are often used in pharmaceutical testing . Therefore, future research could potentially explore its applications in drug development and medicinal chemistry.
Eigenschaften
IUPAC Name |
4-(thiophen-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)9-3-5-10(6-4-9)15-8-11-2-1-7-16-11/h1-7H,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEDRZCRFCBHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-ylmethoxy)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)
![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)



![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)




![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)

![1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2718476.png)